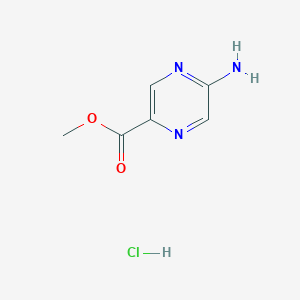

Methyl 5-aminopyrazine-2-carboxylate hydrochloride

Description

BenchChem offers high-quality Methyl 5-aminopyrazine-2-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-aminopyrazine-2-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-aminopyrazine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c1-11-6(10)4-2-9-5(7)3-8-4;/h2-3H,1H3,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFJIGRZNJMIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417794-63-8 | |

| Record name | 2-Pyrazinecarboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

"Methyl 5-aminopyrazine-2-carboxylate hydrochloride" properties and characteristics

An In-depth Technical Guide to Methyl 5-aminopyrazine-2-carboxylate hydrochloride

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on Methyl 5-aminopyrazine-2-carboxylate hydrochloride. It delves into the core physicochemical properties, synthesis, reactivity, and applications of this versatile heterocyclic building block, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Strategic Importance of a Heterocyclic Scaffold

Methyl 5-aminopyrazine-2-carboxylate hydrochloride is a heterocyclic organic compound featuring a pyrazine backbone substituted with both an amino and a methyl ester functional group.[1] Its significance in modern chemistry stems from its role as a highly versatile intermediate, particularly in the synthesis of pharmaceutical and agrochemical agents.[1] The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules. The presence of orthogonally reactive amino and ester groups allows for sequential and controlled functionalization, enabling the construction of complex molecular architectures with tailored biological activities.[1] This guide will elucidate the properties and characteristics that make this compound a valuable tool in the molecular engineer's arsenal.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and process development. The stability of Methyl 5-aminopyrazine-2-carboxylate under standard conditions facilitates its handling and storage, which is typically recommended in a dark, dry, and refrigerated (2-8°C) environment.[1][2]

Key Properties Summary

The essential physicochemical data for the free base form, Methyl 5-aminopyrazine-2-carboxylate, are summarized below. The hydrochloride salt primarily enhances stability and modifies solubility characteristics.

| Property | Value | Source(s) |

| IUPAC Name | methyl 5-aminopyrazine-2-carboxylate;hydrochloride | [3] |

| CAS Number | 13924-94-2 (Free Base) | [4][5] |

| Molecular Formula | C₆H₇N₃O₂ (Free Base) | [1] |

| Molecular Weight | 153.14 g/mol (Free Base) | [1] |

| Physical Form | Solid | [2] |

| Typical Purity | ≥96% | [2] |

| Storage Conditions | Sealed, dry, 2-8°C, protect from light | [1][2] |

| InChI Key | RPEZSZAVQOVHCZ-UHFFFAOYSA-N (Free Base) | [2] |

Synthesis and Manufacturing Insights

The preparation of Methyl 5-aminopyrazine-2-carboxylate hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and industrially relevant strategy involves the nucleophilic aromatic substitution of a halo-pyrazine precursor.

Generalized Synthesis Workflow

The causality behind this common pathway lies in the activation of the C5 position of the pyrazine ring by the electron-withdrawing carboxylate group, making it susceptible to nucleophilic attack by an amine. A protecting group strategy is often employed to avoid side reactions and facilitate purification.

Caption: Generalized workflow for the synthesis of Methyl 5-aminopyrazine-2-carboxylate HCl.

Experimental Protocol: Two-Step Synthesis [6]

-

Step 1: Amination.

-

To a solution of Methyl 5-halopyrazine-2-carboxylate in an organic solvent, add a substituted aminating reagent (e.g., p-methoxybenzylamine) in a molar ratio of 1.5-2.0:1 relative to the starting material.[6]

-

Add a base (molar ratio of 1.1:1) and heat the reaction mixture to 60-70°C.[6]

-

Monitor the reaction to completion. Upon completion, pour the mixture into water, filter, and dry the resulting solid to obtain the protected intermediate.[6]

-

-

Step 2: Deprotection and Salt Formation.

-

Reflux the protected intermediate from Step 1 in the presence of a strong acid, such as trifluoroacetic acid or hydrochloric acid.[6] This cleaves the protecting group.

-

If HCl is used, the final product precipitates as the hydrochloride salt. If another acid is used, a subsequent salt formation step with HCl may be necessary.

-

The resulting salt can then be isolated. For conversion to the free base, treatment with a suitable alkali like sodium hydroxide is performed.[6]

-

Chemical Reactivity and Derivatization Potential

The synthetic utility of Methyl 5-aminopyrazine-2-carboxylate hydrochloride is rooted in the distinct reactivity of its two functional groups. This allows for selective modifications, making it a cornerstone intermediate for building molecular diversity.[1]

-

Amino Group (NH₂): The primary amino group is nucleophilic and readily undergoes acylation, sulfonylation, alkylation, and condensation reactions. This site is typically the first point of modification in a synthetic sequence.

-

Ester Group (CO₂Me): The methyl ester can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid.[7] This acid can then be coupled with amines to form amides, a common linkage in pharmaceuticals.

Caption: Key reaction pathways for derivatization.

Applications in Medicinal Chemistry

The pyrazine scaffold is a key component in a multitude of therapeutic agents. Related compounds, such as 5-methyl-2-pyrazinecarboxylic acid, are crucial intermediates in the synthesis of drugs like Glipizide, an anti-diabetic medication.[8][9][10] Methyl 5-aminopyrazine-2-carboxylate serves a similar role as a foundational block for constructing complex molecules with potential activities as kinase inhibitors, anti-inflammatory agents, and more.[11]

The logic of its use is to provide a rigid, aromatic, and heteroatom-rich core that can be decorated with various pharmacophores to optimize binding to biological targets.

Caption: Role as a core scaffold in multi-step drug synthesis.

Safety, Handling, and Storage

Proper handling of Methyl 5-aminopyrazine-2-carboxylate hydrochloride is essential to ensure laboratory safety. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[3]

GHS Hazard Information

| Hazard | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [3] |

| Acute Toxicity | H302/H332 | Harmful if swallowed or if inhaled | [1][2][12] |

Recommended Safe Handling Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[3] Facilities should be equipped with an eyewash station.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[3]

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or fumes.[3] Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. Do not let the product enter drains.[3]

Conclusion

Methyl 5-aminopyrazine-2-carboxylate hydrochloride is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, predictable reactivity, and established synthesis routes make it a reliable and valuable building block. By understanding the principles of its chemistry and handling it with the requisite safety precautions, researchers can fully leverage its potential to construct novel molecules that may address significant challenges in medicine and beyond.

References

-

ChemBK. (2024). Methyl 5-aminopyrazine-2-carboxylate. Retrieved from [Link][4]

-

LookChem. (n.d.). Cas no 13924-94-2 (Methyl 5-aminopyrazine-2-carboxylate). Retrieved from [Link][1]

-

Porphyrin-Systems. (n.d.). Methyl 5-aminopyrazine-2-carboxylate. Retrieved from [Link][12]

-

ChemBK. (2024). methyl 5-aminopyrazine-2-carboxylate. Retrieved from [Link][6]

-

He, H. Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.[7]

-

Google Patents. (n.d.). CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine. Retrieved from [14]

-

Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid. Retrieved from [8]

-

ChemBK. (2024). Methyl-5-chloropyrazine-2-carboxylate. Retrieved from [Link][15]

-

Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3862.[11]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Feasibility of 5-Methyl-2-Pyrazinecarboxylic Acid: A Synthetic Route and Market Prospects by Manufacturer. Retrieved from [Link][10]

Sources

- 1. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]

- 2. Methyl 5-aminopyrazine-2-carboxylate | 13924-94-2 [sigmaaldrich.com]

- 3. aksci.com [aksci.com]

- 4. chembk.com [chembk.com]

- 5. parchem.com [parchem.com]

- 6. chembk.com [chembk.com]

- 7. jocpr.com [jocpr.com]

- 8. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 9. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE | 41110-33-2 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl 5-aminopyrazine-2-carboxylate – porphyrin-systems [porphyrin-systems.com]

- 13. fishersci.com [fishersci.com]

- 14. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]

- 15. chembk.com [chembk.com]

An In-Depth Technical Guide to Methyl 5-aminopyrazine-2-carboxylate hydrochloride (CAS: 1417794-63-8): A Key Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-aminopyrazine-2-carboxylate hydrochloride is a pivotal heterocyclic building block, gaining significant traction in medicinal chemistry and materials science. Its pyrazine core, adorned with a nucleophilic amino group and an electrophilic methyl ester, offers dual reactivity, making it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive technical overview, from its fundamental physicochemical properties and structural features to detailed synthetic protocols, key applications, and critical safety considerations. By synthesizing field-proven insights with established scientific principles, this document serves as an essential resource for researchers aiming to leverage this compound's unique potential in drug discovery and beyond.

Introduction & Strategic Importance

Pyrazine-containing compounds are a cornerstone of modern pharmacology, appearing in numerous FDA-approved drugs and clinical candidates. The pyrazine ring system is considered a "privileged scaffold" due to its ability to engage in hydrogen bonding, serve as a bioisosteric replacement for other aromatic systems, and favorably modulate the pharmacokinetic properties of a molecule.

Methyl 5-aminopyrazine-2-carboxylate hydrochloride emerges as a particularly valuable derivative. It provides chemists with a pre-functionalized, stable, and reactive starting material. The hydrochloride salt form enhances stability and often improves handling characteristics compared to the free base (CAS: 13924-94-2).[1] Its strategic importance lies in its role as an intermediate for synthesizing a diverse range of bioactive molecules, from kinase inhibitors to agrochemicals.[1]

Physicochemical Properties & Structural Elucidation

The compound's utility is rooted in its distinct chemical structure and properties. As the hydrochloride salt, the molecule is protonated, typically at a ring nitrogen, which influences its solubility and reactivity.

Core Properties

| Property | Value | Source |

| CAS Number | 1417794-63-8 | [2][3][4] |

| Molecular Formula | C₆H₈ClN₃O₂ | [2][3][4] |

| Molecular Weight | 189.60 g/mol | [2][3][4] |

| IUPAC Name | methyl 5-aminopyrazine-2-carboxylate;hydrochloride | [2] |

| Synonyms | 5-Aminopyrazine-2-carboxylic acid methyl ester HCl | [2][5] |

| Storage | Store in a cool, dry, well-ventilated area | [1][2] |

Chemical Structure

The structure features a 1,4-diazine (pyrazine) ring substituted at the C2 and C5 positions.

Caption: Structure of Methyl 5-aminopyrazine-2-carboxylate hydrochloride.

Spectroscopic Profile (Expected)

While specific spectra depend on the acquisition conditions, the following provides an expert interpretation of the expected data for structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl ester protons (-OCH₃) around 3.9-4.1 ppm, a broad singlet for the amino protons (-NH₂) which may shift depending on solvent and concentration, and two singlets or doublets in the aromatic region (7.5-8.5 ppm) corresponding to the two non-equivalent protons on the pyrazine ring.

-

¹³C NMR: The carbon spectrum should reveal six unique signals: one for the methyl carbon (~53 ppm), four for the aromatic carbons of the pyrazine ring (ranging from ~120 to 160 ppm), and one for the carbonyl carbon of the ester (~165 ppm).

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the amino group (~3300-3500 cm⁻¹), C=O stretching for the ester carbonyl (~1720-1740 cm⁻¹), and C=N/C=C stretching vibrations characteristic of the aromatic pyrazine ring (~1500-1600 cm⁻¹).

-

Mass Spectrometry (MS): In ESI+ mode, the mass spectrum would show a prominent peak for the parent ion of the free base [M+H]⁺ at m/z 154.14, corresponding to the loss of HCl.

Synthesis and Purification Workflow

The synthesis of this compound is a well-defined process, typically involving nucleophilic aromatic substitution (SₙAr) on a halogenated precursor. This approach is reliable and scalable.

Synthesis Workflow Diagram

Caption: A typical workflow for synthesizing the target compound.

Detailed Experimental Protocol

This protocol describes a representative synthesis from Methyl 5-chloropyrazine-2-carboxylate.

Objective: To synthesize Methyl 5-aminopyrazine-2-carboxylate hydrochloride.

Materials:

-

Methyl 5-chloropyrazine-2-carboxylate (1.0 eq)

-

Ammonium hydroxide solution (28-30%, excess) or Ammonia in a sealed vessel

-

Solvent (e.g., 1,4-Dioxane or N,N-Dimethylformamide)

-

Hydrochloric acid solution (e.g., 4M HCl in Dioxane)

-

Ethyl acetate, Sodium bicarbonate, Brine, Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a pressure-tolerant vessel, dissolve Methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in a suitable solvent like dioxane. Add an excess of ammonium hydroxide solution (e.g., 5-10 eq).

-

Causality: A sealed vessel and excess ammonia are used to drive the SₙAr reaction to completion, as ammonia is volatile. A polar solvent is chosen to solubilize the starting materials.

-

-

Heating & Monitoring: Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the reaction's progress periodically by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Expertise: The disappearance of the starting material spot and the appearance of a more polar product spot on the TLC plate (visualized under UV light) indicate reaction progression.

-

-

Work-up & Isolation of Free Base: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia. Redissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any acid) and brine.

-

Trustworthiness: This washing sequence ensures the removal of inorganic byproducts and residual reagents, which is a critical step for obtaining a pure intermediate.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 5-aminopyrazine-2-carboxylate as a solid.

-

Purification (if necessary): If the crude product is not sufficiently pure, it can be recrystallized from a solvent system like ethanol/water or purified by silica gel column chromatography.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like ethyl acetate or methanol. Slowly add a solution of hydrochloric acid (1.1 eq, e.g., 4M HCl in dioxane) with stirring.

-

Causality: The addition of HCl protonates the basic pyrazine, causing the less soluble hydrochloride salt to precipitate from the organic solvent.

-

-

Final Isolation: Stir the resulting slurry for a period (e.g., 1 hour), then collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., ethyl acetate or diethyl ether) and dry under vacuum to afford the final product, Methyl 5-aminopyrazine-2-carboxylate hydrochloride.

Applications in Research & Drug Development

The true value of this compound is its utility as a scaffold. The amino and ester groups are orthogonal handles for a wide array of chemical transformations.

Key Reaction Pathways

Sources

- 1. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]

- 2. aksci.com [aksci.com]

- 3. 1417794-63-8|Methyl 5-aminopyrazine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 4. CAS 1417794-63-8 | 4H58-5-38 | MDL MFCD18425624 | Methyl 5-aminopyrazine-2-carboxylate hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 5. parchem.com [parchem.com]

"Methyl 5-aminopyrazine-2-carboxylate hydrochloride" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminopyrazine-2-carboxylate hydrochloride is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules. Its pyrazine core, substituted with both an amino group and a methyl ester, offers multiple reactive sites for chemical modification. This versatility makes it a valuable intermediate in the fields of medicinal chemistry and agrochemical development, where it contributes to the creation of novel therapeutic agents and other specialized chemicals.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a representative synthesis protocol, and its applications, offering a critical resource for researchers engaged in its use.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure and resulting physical and chemical properties. A thorough understanding of these aspects is paramount for its effective application in research and synthesis.

Molecular Structure

The molecular structure of Methyl 5-aminopyrazine-2-carboxylate hydrochloride is depicted below. The core of the molecule is a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The ring is substituted at the 2-position with a methyl carboxylate group (-COOCH₃) and at the 5-position with an amino group (-NH₂). The hydrochloride salt form indicates that the molecule is protonated, typically at one of the basic nitrogen atoms of the pyrazine ring or the amino group, with a chloride ion (Cl⁻) as the counter-ion.

Molecular Structure of Methyl 5-aminopyrazine-2-carboxylate ```dot graph "Methyl_5-aminopyrazine-2-carboxylate" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; N3 [label="N", pos="0.87,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0.87,0.5!", fontcolor="#202124"]; C5 [label="C", pos="-0.87,0.5!", fontcolor="#202124"]; C6 [label="C", pos="0, -1.5!", fontcolor="#202124"]; O1 [label="O", pos="-0.7, -2.2!", fontcolor="#EA4335"]; O2 [label="O", pos="0.7, -2.2!", fontcolor="#EA4335"]; C7 [label="C", pos="1.4, -2.9!", fontcolor="#202124"]; N4 [label="N", pos="-1.73,1!", fontcolor="#4285F4"];

// Bond edges N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; C2 -- C6 [len=1.5]; C6 -- O1; C6 -- O2; O2 -- C7; C5 -- N4;

// Hydrogen labels H1 [label="H", pos="1.2,0.8!", fontcolor="#5F6368"]; H2 [label="H", pos="-1.2,0.8!", fontcolor="#5F6368"]; H3 [label="H", pos="1.7,-2.6!", fontcolor="#5F6368"]; H4 [label="H", pos="1.1,-3.4!", fontcolor="#5F6368"]; H5 [label="H", pos="2.0,-3.2!", fontcolor="#5F6368"]; H6 [label="H", pos="-2.1, 1.3!", fontcolor="#5F6368"]; H7 [label="H", pos="-1.5, 1.6!", fontcolor="#5F6368"];

// Invisible nodes for positioning hydrogens node [shape=point, width=0, height=0]; p1 [pos="1.2,0.8!"]; p2 [pos="-1.2,0.8!"]; p3 [pos="1.7,-2.6!"]; p4 [pos="1.1,-3.4!"]; p5 [pos="2.0,-3.2!"]; p6 [pos="-2.1, 1.3!"]; p7 [pos="-1.5, 1.6!"];

// Edges to hydrogens C4 -- p1 [style=invis]; //C5 -- p2 [style=invis]; C7 -- p3 [style=invis]; C7 -- p4 [style=invis]; C7 -- p5 [style=invis]; N4 -- p6 [style=invis]; N4 -- p7 [style=invis];

}

A generalized workflow for the synthesis of Methyl 5-aminopyrazine-2-carboxylate.

Experimental Procedure

This protocol outlines the synthesis of the free base, which can then be converted to the hydrochloride salt if desired.

Step 1: Synthesis of a 5-Substituted Aminopyrazine-2-carboxylate Intermediate [2]

-

To a solution of a 5-halopyrazine-2-carboxylate (e.g., methyl 5-chloropyrazine-2-carboxylate) in a suitable organic solvent (e.g., toluene), add a substituted aminating reagent (e.g., p-methoxybenzylamine or tert-butylamine) and a base (e.g., sodium carbonate).

-

The molar ratio of the base to the 5-halopyrazine-2-carboxylate should be approximately 1.1:1, and the molar ratio of the aminating reagent to the 5-halopyrazine-2-carboxylate should be in the range of 1.5-2.0:1.

-

Heat the reaction mixture to 60-70 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After completion, cool the reaction mixture and pour it into water.

-

Collect the resulting precipitate by filtration and dry to obtain the methyl 5-(substituted amino)pyrazine-2-carboxylate.

Step 2: Deprotection to Yield Methyl 5-aminopyrazine-2-carboxylate [2]

-

Reflux the 5-(substituted amino)pyrazine-2-carboxylate intermediate in the presence of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid) to cleave the protecting group. This step will yield the corresponding acid salt of methyl 5-aminopyrazine-2-carboxylate.

-

To obtain the free base, treat the acid salt with a base such as sodium hydroxide. The molar ratio of sodium hydroxide to the acid salt should be in the range of 2-3:1.

-

The free base, Methyl 5-aminopyrazine-2-carboxylate, can then be isolated and purified by standard techniques such as recrystallization or chromatography.

Applications in Research and Development

Methyl 5-aminopyrazine-2-carboxylate is a highly valued intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. [1]Its utility stems from the presence of multiple functional groups that can be selectively modified.

-

Pharmaceutical Synthesis: The pyrazine scaffold is a common feature in many biologically active compounds. This intermediate serves as a starting material for the synthesis of potential therapeutic agents for a variety of diseases. [1]The amino group can be acylated, alkylated, or used in coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

-

Agrochemical Development: Similar to its role in pharmaceuticals, this compound is used to create novel pesticides and herbicides. The pyrazine ring system is present in a number of commercially successful agrochemicals.

-

Material Science: Derivatives of pyrazine are also being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Safety and Handling

Appropriate safety precautions must be taken when handling Methyl 5-aminopyrazine-2-carboxylate and its hydrochloride salt.

-

Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). [1][3]* Precautionary Statements: Recommended precautionary measures include: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1][3][4]* Storage: The free base should be stored in a dark, dry place at 2-8°C. [2][3][4]The hydrochloride salt should be stored under an inert atmosphere at room temperature. [5]

Conclusion

Methyl 5-aminopyrazine-2-carboxylate hydrochloride and its free base are indispensable building blocks in modern organic synthesis. Their well-defined structure and versatile reactivity provide a reliable platform for the construction of a diverse range of functional molecules. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective utilization in the laboratory and beyond.

References

-

ChemBK. methyl 5-aminopyrazine-2-carboxylate. [Link]

-

Kuujia. Cas no 13924-94-2 (Methyl 5-aminopyrazine-2-carboxylate). [Link]

-

PubChem. Methyl 5-aminopicolinate hydrochloride. [Link]

-

Porphyrin-Systems. Methyl 5-aminopyrazine-2-carboxylate. [Link]

- Google Patents.

-

PubChem. 5-Aminopyrazine-2-carboxylic acid. [Link]

Sources

- 1. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]

- 2. chembk.com [chembk.com]

- 3. Methyl 5-aminopyrazine-2-carboxylate | 13924-94-2 [sigmaaldrich.com]

- 4. Methyl 5-aminopyrazine-2-carboxylate – porphyrin-systems [porphyrin-systems.com]

- 5. 1417794-63-8|Methyl 5-aminopyrazine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Methyl 5-aminopyrazine-2-carboxylate hydrochloride: A Key Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of Methyl 5-aminopyrazine-2-carboxylate hydrochloride, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, and critical role in the creation of innovative therapeutics, supported by scientific literature and field-proven insights.

Chemical Identity: Nomenclature and Key Identifiers

IUPAC Name: Methyl 5-aminopyrazine-2-carboxylate hydrochloride

The foundational structure is the pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The molecule is substituted with an amino group (-NH₂) at the 5-position and a methyl carboxylate group (-COOCH₃) at the 2-position. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Synonyms:

-

Methyl 5-amino-2-pyrazinecarboxylate hydrochloride

-

5-Aminopyrazine-2-carboxylic acid methyl ester hydrochloride

Chemical Structure:

Figure 1: Chemical structure of Methyl 5-aminopyrazine-2-carboxylate hydrochloride.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1417794-63-8 | [1] |

| Molecular Formula | C₆H₈ClN₃O₂ | [1] |

| Molecular Weight | 189.60 g/mol | [1] |

| Free Base CAS | 13924-94-2 | [2] |

| Free Base Formula | C₆H₇N₃O₂ | [2] |

| Free Base Mol. Wt. | 153.14 g/mol | [2] |

The Strategic Importance of the Pyrazine Scaffold in Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[3][4][5][6][7] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a valuable component in designing molecules that can effectively interact with biological targets.[6] The incorporation of a pyrazine nucleus can influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, solubility, and binding affinity to proteins.[6]

Methyl 5-aminopyrazine-2-carboxylate hydrochloride serves as a versatile starting material for the synthesis of a wide array of more complex molecules.[8] The amino group provides a reactive handle for amide bond formation, alkylation, or arylation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This multi-functionality allows for the systematic exploration of chemical space around the pyrazine core, a key strategy in lead optimization during drug discovery.

Synthesis and Purification: A Practical Approach

The synthesis of Methyl 5-aminopyrazine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid, 5-aminopyrazine-2-carboxylic acid. A common and efficient method for this transformation is the Fischer-Speier esterification, which utilizes an excess of methanol in the presence of a catalytic amount of strong acid.

Experimental Protocol: Synthesis of Methyl 5-aminopyrazine-2-carboxylate

This protocol is based on established methods for the esterification of pyrazine carboxylic acids.

Materials:

-

5-Aminopyrazine-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

-

Dichloromethane or Ethyl acetate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 5-aminopyrazine-2-carboxylic acid in anhydrous methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the suspension. Caution: These reagents are corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude methyl 5-aminopyrazine-2-carboxylate by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Formation of the Hydrochloride Salt:

To prepare the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Figure 2: General workflow for the synthesis of Methyl 5-aminopyrazine-2-carboxylate hydrochloride.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of Methyl 5-aminopyrazine-2-carboxylate hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the number and types of protons in the molecule. Expected signals would include those for the aromatic protons on the pyrazine ring, the amine protons, and the methyl ester protons. The chemical shifts and coupling patterns are characteristic of the compound's structure.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Signals corresponding to the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon would be expected.

High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial technique for assessing the purity of the compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing a small amount of acid like formic or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[12][13][14] The compound would be detected by UV absorbance at a wavelength where the pyrazine chromophore absorbs strongly.

Table 2: Typical Analytical Methods

| Technique | Purpose | Key Parameters |

| ¹H NMR | Structural elucidation and confirmation | Chemical shift (δ), multiplicity, coupling constants (J) |

| ¹³C NMR | Structural elucidation and confirmation | Chemical shift (δ) |

| HPLC | Purity assessment | Column type, mobile phase composition, flow rate, detection wavelength |

| Mass Spectrometry | Molecular weight determination | Ionization method (e.g., ESI, CI), mass-to-charge ratio (m/z) |

Applications in Drug Discovery and Medicinal Chemistry

Methyl 5-aminopyrazine-2-carboxylate hydrochloride is a valuable building block for the synthesis of a diverse range of biologically active molecules. Its utility stems from the ability to readily modify its functional groups to explore structure-activity relationships (SAR).

As a Scaffold for Bioactive Compounds:

The pyrazine core of this molecule is found in numerous approved drugs and clinical candidates with a wide spectrum of therapeutic applications, including anticancer, antiviral, and antibacterial agents.[6][7] By using Methyl 5-aminopyrazine-2-carboxylate hydrochloride as a starting material, medicinal chemists can efficiently generate libraries of novel compounds for biological screening.

Example of Application in Synthesis:

The amino group of Methyl 5-aminopyrazine-2-carboxylate can be acylated with various carboxylic acids or sulfonyl chlorides to produce a series of amides and sulfonamides. The resulting derivatives can then be evaluated for their biological activity. For instance, substituted amides of pyrazine-2-carboxylic acids have been synthesized and investigated for their antimycobacterial and antifungal properties.[15][16]

Figure 3: A logical workflow illustrating the use of Methyl 5-aminopyrazine-2-carboxylate hydrochloride in the synthesis and screening of new chemical entities.

The study of how systematic changes in the structure of these derivatives affect their biological activity (SAR) is fundamental to rational drug design.[17][18] The insights gained from such studies can guide the design of more potent and selective drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Methyl 5-aminopyrazine-2-carboxylate hydrochloride. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

General Safety Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 5-aminopyrazine-2-carboxylate hydrochloride is a chemically versatile and strategically important building block in the field of medicinal chemistry. Its pyrazine core, coupled with readily modifiable functional groups, provides a robust platform for the synthesis of novel compounds with therapeutic potential. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective utilization in drug discovery and development programs. This guide has provided a comprehensive overview to empower researchers and scientists in their pursuit of innovative medicines.

References

-

The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. PharmaCompass. [Link]

-

Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini reviews in medicinal chemistry, 13(11), 1607–1625. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Huigens, R. W., Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules (Basel, Switzerland), 27(3), 1112. [Link]

-

Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. ResearchGate. [Link]

-

Methyl 5-aminopyrazine-2-carboxylate. Molbase. [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. [Link]

-

He, H. Q., Chang, Y. W., Xu, W. M., & Liu, F. M. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2017_8(6)/[12].pdf]([Link]12].pdf)

-

Methyl 5-aminopyrazine-2-carboxylate. porphyrin-systems. [Link]

- Industrial preparation method of 5-methylpyrazin-2-amine.

- Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. [Link]

-

Wang, X., et al. (2021). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 26(15), 4485. [Link]

-

Jampilek, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-379. [Link]

-

Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 3846-3866. [Link]

-

Jampilek, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. [Link]

-

Al-Harrasi, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

-

Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health. [Link]

Sources

- 1. 1417794-63-8|Methyl 5-aminopyrazine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 2. Methyl 5-aminopyrazine-2-carboxylate | 13924-94-2 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Unequivocal Role of Pyrazine Ring in Medicinally Important Compou...: Ingenta Connect [ingentaconnect.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | MDPI [mdpi.com]

- 12. jocpr.com [jocpr.com]

- 13. cipac.org [cipac.org]

- 14. Methyl 5-chloro-2-pyrazinecarboxylate = 98.0 HPLC 33332-25-1 [sigmaaldrich.com]

- 15. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. iris.unife.it [iris.unife.it]

A Technical Guide to the Solubility of Methyl 5-Aminopyrazine-2-Carboxylate Hydrochloride

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2] This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 5-aminopyrazine-2-carboxylate hydrochloride (CAS No: 14503-97-0), a key heterocyclic intermediate in medicinal chemistry.[3] We delve into the core physicochemical properties governing its solubility, present available solubility data, and provide detailed, field-proven protocols for its empirical determination. This document is intended for researchers, chemists, and formulation scientists in the drug discovery and development sector.

Introduction: The Central Role of Solubility

Methyl 5-aminopyrazine-2-carboxylate hydrochloride is a heterocyclic organic compound featuring a pyrazine backbone substituted with both an amino and a methyl ester functional group.[3] This molecular architecture makes it a valuable building block in the synthesis of complex bioactive molecules.[3] However, like many nitrogen-containing heterocyclic compounds, its utility is intrinsically linked to its solubility.

Poor aqueous solubility is a primary contributor to high attrition rates in drug development. It can lead to:

-

Unreliable Bioassay Results: Low solubility can cause compound precipitation in in vitro assays, leading to inconsistent and inaccurate measurements of biological activity.[1][4]

-

Poor Bioavailability: Limited dissolution in the gastrointestinal tract can severely restrict a compound's absorption and, consequently, its therapeutic efficacy following oral administration.[2]

-

Developmental Challenges: Compounds with insufficient solubility pose significant hurdles for formulation, often requiring complex and costly solubilization strategies that can prolong development timelines.[2]

Understanding and accurately quantifying the solubility of intermediates like Methyl 5-aminopyrazine-2-carboxylate hydrochloride is therefore not a trivial pursuit but a foundational requirement for successful drug discovery and development.

Physicochemical Profile

The solubility of a compound is dictated by its fundamental physicochemical properties. For Methyl 5-aminopyrazine-2-carboxylate hydrochloride, the key characteristics are:

| Property | Value / Description | Source |

| CAS Number | 14503-97-0 (for Hydrochloride); 13924-94-2 (for free base) | [3][5] |

| Molecular Formula | C₆H₈ClN₃O₂ | Derived |

| Molecular Weight | 189.60 g/mol | Derived |

| Physical Form | Solid / Powder | [6] |

| Melting Point | 230-232°C (for free base) | [5] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [3][6] |

Note: The hydrochloride salt form is expected to have significantly higher aqueous solubility than the free base due to the ionizable amino group.

Solubility Data Summary

Publicly available quantitative solubility data for Methyl 5-aminopyrazine-2-carboxylate hydrochloride is limited. The table below summarizes qualitative and inferred information. Researchers are strongly encouraged to determine solubility empirically for their specific application and solvent systems using the protocols outlined in Section 4.

| Solvent | Solubility Type | Value / Observation | Temperature | Notes |

| Water / Aqueous Buffer | Thermodynamic | Expected to be soluble, especially at acidic to neutral pH. | Ambient (25°C) | The hydrochloride salt significantly increases aqueous solubility compared to the free base. |

| Dimethyl Sulfoxide (DMSO) | Kinetic | Highly Soluble. | Ambient (25°C) | Common stock solution solvent for biological screening.[4][7] |

| Ethanol | Thermodynamic | Likely Soluble. | Ambient (25°C) | Polar protic solvent. |

| Methanol | Thermodynamic | Likely Soluble. | Ambient (25°C) | Polar protic solvent. |

| Acetonitrile | Thermodynamic | Sparingly Soluble to Soluble. | Ambient (25°C) | Polar aprotic solvent. |

| Acetone | Thermodynamic | Sparingly Soluble. | Ambient (25°C) | Polar aprotic solvent. |

| Dichloromethane (DCM) | Thermodynamic | Poorly Soluble to Insoluble. | Ambient (25°C) | Non-polar solvent. |

| Toluene / Hexanes | Thermodynamic | Insoluble. | Ambient (25°C) | Non-polar solvents. |

Experimental Protocols for Solubility Determination

Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic.[4][8] Kinetic solubility is rapid and suited for high-throughput screening of compounds from DMSO stocks, while thermodynamic solubility measures the true equilibrium state and is crucial for lead optimization and formulation.[4][9]

Protocol: High-Throughput Kinetic Solubility Assay

This method is designed to rapidly assess compound solubility under non-equilibrium conditions, mimicking the process of diluting a DMSO stock solution into an aqueous buffer for a biological assay.[7][8][10]

Objective: To determine the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

Materials:

-

Methyl 5-aminopyrazine-2-carboxylate hydrochloride

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for direct UV method)

-

Multichannel pipettes

-

Plate shaker/incubator

-

Plate reader (Nephelometer or UV-Vis Spectrophotometer)

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 or 20 mM) in 100% DMSO.[7]

-

Plate Setup: Add a small, fixed volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well plate.[10]

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).[1]

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with consistent shaking for a defined period (e.g., 90 minutes to 2 hours).[1][10]

-

Detection & Analysis:

-

Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. An increase in scattering relative to controls indicates precipitate formation.[4][8]

-

Direct UV Assay: For higher precision, filter the solutions using a solubility filter plate to remove any precipitate.[4][10] Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve prepared in an appropriate DMSO/buffer mixture.[1]

-

Protocol: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility, which is the true saturation point of a compound in a solvent.[2][9] It is considered the gold standard for solubility measurement.

Objective: To determine the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Materials:

-

Solid (crystalline) Methyl 5-aminopyrazine-2-carboxylate hydrochloride

-

Chosen solvent (e.g., Phosphate Buffer pH 7.4, Simulated Intestinal Fluid)

-

Glass vials with screw caps

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Analytical instrumentation (HPLC-UV or LC-MS)[11]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[9]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL of pH 7.4 buffer) to the vial.[9]

-

Equilibration: Seal the vials tightly and place them in a shaker or thermomixer. Agitate at a constant speed and temperature (e.g., 700 rpm at 25°C) for an extended period, typically 24 hours or more, to ensure equilibrium is reached.[9]

-

Phase Separation: After incubation, allow the vials to rest to let the undissolved solid settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.

-

Sample Collection: Carefully collect the supernatant, ensuring no solid material is disturbed. Immediately filter the supernatant through a syringe filter to remove any fine particulates.[11]

-

Quantification: Prepare a standard curve of the compound with known concentrations. Analyze the filtered supernatant using a validated HPLC-UV or LC-MS method to determine the precise concentration of the dissolved compound.[2][11][12] This concentration is the thermodynamic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining thermodynamic solubility, a cornerstone protocol in drug development.

Caption: Workflow for Thermodynamic (Shake-Flask) Solubility Determination.

Conclusion

While specific quantitative solubility data for Methyl 5-aminopyrazine-2-carboxylate hydrochloride remains sparse in public literature, its chemical structure as a hydrochloride salt suggests favorable solubility in aqueous and polar protic solvents. This guide provides the necessary context and robust, validated protocols for researchers to determine its solubility with high confidence. Employing the detailed kinetic and thermodynamic assays presented herein will empower scientists to generate reliable data, enabling informed decisions in assay development, lead optimization, and formulation, ultimately mitigating risks associated with poor solubility in the drug development pipeline.

References

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- In vitro solubility assays in drug discovery. (n.d.). PubMed.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.

- In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io.

- Thermodynamic Solubility Assay. (n.d.). Domainex.

- Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery.

- ADME Solubility Assay. (n.d.). BioDuro.

- Thermodynamic Solubility Assay. (n.d.). Evotec.

- methyl 5-aminopyrazine-2-carboxylate. (2024, April 9). ChemBK.

- Methyl 5-aminopyrazine-2-carboxylate | 13924-94-2. (n.d.). Sigma-Aldrich.

- Cas no 13924-94-2 (Methyl 5-aminopyrazine-2-carboxylate). (n.d.). Chemicalbook.

Sources

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. evotec.com [evotec.com]

- 3. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]

- 4. enamine.net [enamine.net]

- 5. methyl 5-aminopyrazine-2-carboxylate [chembk.com]

- 6. Methyl 5-aminopyrazine-2-carboxylate | 13924-94-2 [sigmaaldrich.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-Depth Technical Guide to the Safe Handling of Methyl 5-Aminopyrazine-2-Carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-aminopyrazine-2-carboxylate hydrochloride is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its value in medicinal chemistry for creating bioactive molecules necessitates a thorough understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of research.[1] This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures associated with this compound.

Hazard Identification and Risk Assessment

Methyl 5-aminopyrazine-2-carboxylate hydrochloride is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

-

Skin Irritation (H315): Causes skin irritation upon contact.[2]

-

Serious Eye Irritation (H319): Causes serious eye irritation.[2]

-

Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2]

The signal word for this compound is "Warning".[2] A comprehensive risk assessment should be conducted before any handling of this chemical, taking into account the quantities being used and the specific laboratory conditions.

Table 1: GHS Hazard and Precautionary Statements

| Code | Statement |

| H315 | Causes skin irritation.[2] |

| H319 | Causes serious eye irritation.[2] |

| H335 | May cause respiratory irritation.[2] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264 | Wash skin thoroughly after handling.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| P304+P340 | IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P312 | Call a poison center or doctor if you feel unwell.[2] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[2] |

| P362 | Take off contaminated clothing and wash before reuse.[2] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

digraph "GHS Hazard Classification" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];subgraph "cluster_hazards" { label="Hazard Identification"; bgcolor="#F1F3F4";

H315 [label="H315\nCauses skin irritation", fillcolor="#FBBC05", fontcolor="#202124"]; H319 [label="H319\nCauses serious eye irritation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H335 [label="H335\nMay cause respiratory irritation", fillcolor="#FBBC05", fontcolor="#202124"];}

subgraph "cluster_pictograms" { label="GHS Pictogram"; bgcolor="#F1F3F4";

Exclamation [label="Exclamation Mark\n(Warning)", shape=octagon, fillcolor="#FFFFFF", fontcolor="#202124"];}

H315 -> Exclamation [style=invis]; H319 -> Exclamation [style=invis]; H335 -> Exclamation [style=invis]; }

Caption: GHS Hazard Pictogram for Methyl 5-aminopyrazine-2-carboxylate hydrochloride.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize exposure risk.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area.[2] A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for dust or aerosol generation.

-

Personal Protective Equipment: The following PPE is mandatory:

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid breathing dust.[3]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[3]

-

The recommended storage temperature is between 2-8°C, and it should be kept in a dark place and sealed in a dry environment.[1][4]

-

Store in a locked-up area.[2]

Emergency and Exposure Response

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

Sources

The Strategic Role of Methyl 5-aminopyrazine-2-carboxylate Hydrochloride in Modern Medicinal Chemistry: An In-depth Technical Guide

Introduction: The Unseen Architect in Drug Discovery

In the intricate world of medicinal chemistry, the final therapeutic agent often owes its efficacy to a series of meticulously chosen and strategically assembled chemical precursors. Among these, heterocyclic "building blocks" are of paramount importance, providing the foundational scaffolds upon which molecular complexity and biological activity are built.[1][2] Methyl 5-aminopyrazine-2-carboxylate hydrochloride is a quintessential example of such a crucial intermediate.[3] Its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in drug discovery, frequently appearing in a wide array of clinically successful drugs.[4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Methyl 5-aminopyrazine-2-carboxylate hydrochloride. We will delve into its synthesis, explore its versatile reactivity, and illuminate its pivotal role in the creation of targeted therapies, particularly in the realms of oncology and infectious diseases. By understanding the causality behind its application, researchers can better leverage this compound's potential in designing the next generation of innovative medicines.

Core Characteristics: Physicochemical Properties and Synthesis

The utility of Methyl 5-aminopyrazine-2-carboxylate hydrochloride as a synthetic intermediate is grounded in its distinct chemical and physical properties.

| Property | Value | Source |

| CAS Number | 13924-94-2 (for free base) | [3] |

| Molecular Formula | C₆H₇N₃O₂ (free base) | [3] |

| Molecular Weight | 153.14 g/mol (free base) | [3][5] |

| Appearance | Solid | |

| Melting Point | 230-231 °C | [3] |

| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place | [3] |

Synthesis Pathway Overview

The preparation of Methyl 5-aminopyrazine-2-carboxylate is a critical first step in its journey as a building block. A common synthetic route involves the reaction of a 5-halopyrazine-2-carboxylate with an aminating agent. The process is designed for efficiency and scalability, ensuring a reliable supply for multi-step drug synthesis campaigns.

A representative synthetic approach is as follows:

-

Starting Material: The synthesis often begins with a more readily available precursor, such as a 5-halopyrazine-2-formate.[6]

-

Amination: This precursor undergoes a reaction with a suitable aminating agent, like p-methoxybenzylamine or tert-butylamine, in the presence of a base.[6]

-

Deprotection: The resulting 5-substituted aminopyrazine-2-formate is then subjected to an acid-catalyzed deprotection step to remove the protecting group from the amino function, yielding the desired Methyl 5-aminopyrazine-2-carboxylate, often as its acid salt (e.g., hydrochloride).[6]

Caption: Reactivity and functionalization points of the core scaffold.

Applications in Drug Discovery: From Blueprint to Bioactivity

The true value of Methyl 5-aminopyrazine-2-carboxylate hydrochloride is demonstrated through its successful application in the synthesis of diverse therapeutic agents.

Case Study 1: Kinase Inhibitors in Oncology

Kinases are a class of enzymes that play a critical role in cell signaling pathways. Their dysregulation is a hallmark of many cancers, making them a prime target for drug development. The aminopyrazine scaffold is a well-established core for kinase inhibitors. [4] Derivatives of Methyl 5-aminopyrazine-2-carboxylate have been instrumental in developing potent and selective kinase inhibitors. For example, in the development of inhibitors for the mitotic kinase Nek2, the aminopyrazine ring was shown to form two critical hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket. [7]The amino group of the building block is typically used as an anchor point to introduce larger, more complex side chains that occupy other regions of the binding site, thereby enhancing potency and selectivity. [7]

Caption: Competitive binding of an aminopyrazine inhibitor to a kinase active site.

Case Study 2: Antiviral and Anti-tubercular Agents

The pyrazine motif is also central to several antimicrobial drugs. Pyrazinamide is a first-line medication for tuberculosis, highlighting the inherent bioactivity of this scaffold against pathogens. [8]Researchers have leveraged Methyl 5-aminopyrazine-2-carboxylate to synthesize novel derivatives with potential anti-tubercular activity. [9]In one such study, a series of 5-methylpyrazine-2-carbohydrazide derivatives were synthesized and showed remarkable activity against Mycobacterium tuberculosis. [9]Furthermore, the pyrazine core is found in compounds evaluated for broad-spectrum antiviral activity. [10]

Experimental Protocol: Synthesis of a Pyrazine Amide Derivative

This protocol details a representative procedure for coupling Methyl 5-aminopyrazine-2-carboxylate with a carboxylic acid to form an amide, a common step in elaborating the core scaffold.

Objective: To synthesize N-(5-(methoxycarbonyl)pyrazin-2-yl)benzamide.

Materials:

-

Methyl 5-aminopyrazine-2-carboxylate hydrochloride

-

Benzoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of benzoic acid (1.2 mmol) in anhydrous DMF (10 mL), add EDC (1.5 mmol) and HOBt (1.5 mmol). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Addition of Amine: In a separate flask, suspend Methyl 5-aminopyrazine-2-carboxylate hydrochloride (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.5 mmol) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes.

-

Coupling: Add the solution of the free amine to the activated benzoic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(5-(methoxycarbonyl)pyrazin-2-yl)benzamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. Methyl 5-aminopyrazine-2-carboxylate and its hydrochloride salt are classified as irritants.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [11]* Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the specific Safety Data Sheet (SDS) for complete handling and disposal information. [12]

Conclusion and Future Perspectives

Methyl 5-aminopyrazine-2-carboxylate hydrochloride is more than just a chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its stable, yet highly functionalizable, pyrazine core provides a reliable and versatile platform for constructing complex molecules with tailored biological activities. [3]Its proven success in the development of kinase inhibitors and antimicrobial agents underscores its significance and validates its status as a privileged building block. [4][7][13] Looking forward, the potential applications for this scaffold continue to expand. As our understanding of disease biology deepens, new therapeutic targets will emerge. The inherent versatility of Methyl 5-aminopyrazine-2-carboxylate hydrochloride ensures that it will remain a relevant and valuable starting point for designing novel inhibitors, modulators, and therapeutic agents for years to come. The continued exploration of its derivatives promises to unlock new avenues in the treatment of cancer, infectious diseases, and beyond.

References

-

methyl 5-aminopyrazine-2-carboxylate - ChemBK . ChemBK. [Link]

-

Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry . National Academic Digital Library of Ethiopia. [Link]

-

Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization . PubMed Central. [Link]

- Industrial preparation method of 5-methylpyrazin-2-amine.

-

A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid . Journal of Chemical and Pharmaceutical Research. [Link]

- Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 . PubChem, National Center for Biotechnology Information. [Link]

-

Exploring Novel Applications of Heterocyclic Building Blocks . Novochems. [Link]

-

Methyl 5-aminopyrazine-2-carboxylate . Porphyrin Systems. [Link]

-

Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold . ResearchGate. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) . PubMed Central. [Link]

-

Methyl 5-aminopicolinate hydrochloride | C7H9ClN2O2 | CID 73554701 . PubChem, National Center for Biotechnology Information. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review . MDPI. [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity . PubMed Central, National Institutes of Health. [Link]

-

Synthesis and antiviral activity of 5'-deoxypyrazofurin . PubMed, National Institutes of Health. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β . SciSpace. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review . MDPI. [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity . MDPI. [Link]

-

Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide . IRIS - Institutional Research Information System, University of Ferrara. [Link]

-

Synthesis of Building Blocks for Drug Design Programmes . Pharmaceutical Technology. [Link]

-

Structure-based design, synthesis, and study of pyrazolo[1,5-a]t[3][6][13]riazine derivatives as potent inhibitors of protein kinase CK2 . PubMed, National Institutes of Health. [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids . MDPI. [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity . ResearchGate. [Link]

-

Methyl 5-Chloropyrazine-2-Carboxylate TCI Analytical reagent . AMI Scientific. [Link]

-

Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses . National Institutes of Health. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate . MDPI. [Link]

-

A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro . Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]

- 3. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. chembk.com [chembk.com]

- 7. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antiviral activity of 5'-deoxypyrazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

The Ascendant Trajectory of Methyl 5-aminopyrazine-2-carboxylate Derivatives in Therapeutic Innovation: An In-depth Technical Guide

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazine core stands as a "privileged scaffold," a structural motif consistently found in molecules exhibiting a wide array of biological activities.[1][2] This guide delves into the burgeoning field of derivatives stemming from a particularly versatile starting material: Methyl 5-aminopyrazine-2-carboxylate. This unassuming molecule serves as a gateway to a diverse chemical space, yielding compounds with potent anticancer, antimicrobial, and kinase-inhibiting properties.[3] For researchers, scientists, and drug development professionals, understanding the nuances of synthesizing, evaluating, and comprehending the mechanisms of these derivatives is paramount to harnessing their full therapeutic potential. This document provides a comprehensive exploration of these facets, grounded in established scientific principles and methodologies.

Chapter 1: The Synthetic Cornerstone: From Methyl 5-aminopyrazine-2-carboxylate to Bioactive Derivatives

The journey from the starting ester to a library of functionally diverse derivatives hinges on the reactivity of the amino and carboxylate groups of the pyrazine ring. The primary synthetic route involves the amidation of the carboxylate group, a robust and versatile transformation that allows for the introduction of a wide range of substituents, thereby enabling extensive structure-activity relationship (SAR) studies.

Foundational Synthesis: N-Substituted 5-aminopyrazine-2-carboxamides